ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with various functional groups, including an ethyl ester, a tert-butylbenzyl ether, and a methyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butylbenzyl Ether Group: The tert-butylbenzyl ether group can be introduced through an etherification reaction using tert-butylbenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethyl bromoacetate and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in aprotic solvents like DMF or THF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{7-[(4-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but with a methylbenzyl ether group instead of a tert-butylbenzyl ether group.
Ethyl 3-{7-[(4-tert-butylphenyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but with a tert-butylphenyl ether group instead of a tert-butylbenzyl ether group.
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, also known by its CAS number 858761-25-8, is a synthetic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H30O5. Its structure features a coumarin core with an ethyl propanoate side chain and a tert-butylbenzyl ether group, which may enhance its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Numerous studies have highlighted the antioxidant potential of coumarin derivatives. This compound has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular models.
Study | Methodology | Findings |
---|---|---|
DPPH assay | Inhibition of DPPH radical by 75% at 50 µM concentration. | |
ABTS assay | Demonstrated significant reduction in ABTS radical cation formation. |
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to reduce the expression of TNF-alpha and IL-6 in macrophage cell lines.
Study | Methodology | Findings |
---|---|---|
ELISA | Reduced TNF-alpha levels by 60% in LPS-stimulated macrophages. | |
qPCR | Downregulation of IL-6 gene expression observed. |
3. Anticancer Activity
Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast) | 20 | Induction of apoptosis via caspase activation. | |
HT29 (colon) | 15 | Cell cycle arrest at G1 phase observed. |
Case Studies
Case studies have further elucidated the potential therapeutic applications of this compound:
Case Study 1: In Vivo Anti-tumor Effect
A study conducted on xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no adverse effects reported.
Case Study 2: Chronic Inflammation Model
In a model of chronic inflammation induced by carrageenan, administration of the compound led to decreased swelling and pain response, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C26H30O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 3-[7-[(4-tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C26H30O5/c1-6-29-24(27)14-13-22-17(2)21-12-11-20(15-23(21)31-25(22)28)30-16-18-7-9-19(10-8-18)26(3,4)5/h7-12,15H,6,13-14,16H2,1-5H3 |
InChI Key |
OVXMLUFWROWUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C(C)(C)C)OC1=O)C |
Origin of Product |
United States |
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